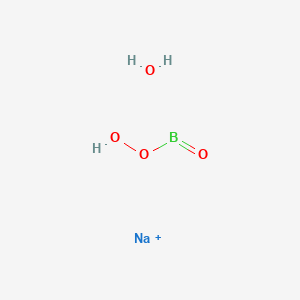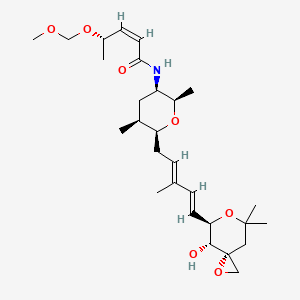
Meayamycin D
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Meayamycin D is a synthetic analogue of the natural product FR901464, known for its potent anticancer properties. It is a member of the spliceosome inhibitors, which target the splicing factor 3B subunit 1 (SF3B1) and PHD finger protein 5A (PHF5A) within the human spliceosome . This compound has shown significant promise in cancer research due to its ability to modulate RNA splicing and exhibit cytotoxicity against various cancer cell lines .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Meayamycin D involves a series of complex steps starting from commercially available chiral pool materials such as ethyl L-lactate, BocNH-Thr-OH, and D-ribose . The total synthesis can be achieved through a 12-step linear sequence, which includes the preparation of the right-hand subunit ((4S,5R)-2,2-dimethyl-5-vinyl-1,3-dioxolan-4-yl)-3-methylbut-3-en-1-ol . The reaction conditions typically involve the use of anhydrous solvents and specific reagents to ensure the desired stereochemistry and yield .
Industrial Production Methods:
Análisis De Reacciones Químicas
Types of Reactions: Meayamycin D undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are crucial for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like alkyl halides . The reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products: The major products formed from these reactions include various analogues of this compound, which are studied for their enhanced cytotoxicity and stability .
Aplicaciones Científicas De Investigación
Meayamycin D has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry .
Chemistry: In chemistry, this compound is used as a chemical probe to study pre-mRNA splicing and its inhibition . Its unique structure allows researchers to investigate the conformational dynamics of the spliceosome and develop new splicing modulators .
Biology: In biology, this compound is utilized to explore the mechanisms of RNA splicing and its role in gene expression . It has been shown to induce alternative splicing of MCL-1 and exhibit strong synergism with other anticancer agents .
Medicine: In medicine, this compound is a promising lead compound for anticancer drug development . Its specificity towards cancer cells and ability to overcome multidrug resistance make it a valuable candidate for therapeutic applications .
Industry: In the industry, this compound’s potential for large-scale synthesis and its bioactive properties make it an attractive target for pharmaceutical companies aiming to develop new cancer treatments .
Mecanismo De Acción
Meayamycin D exerts its effects by binding to the splicing factor 3B subunit 1 (SF3B1) and PHD finger protein 5A (PHF5A) within the human spliceosome . This binding inhibits pre-mRNA splicing, leading to the accumulation of unspliced mRNA and subsequent cell death . The compound’s ability to form covalent bonds with its target proteins enhances its potency and specificity .
Comparación Con Compuestos Similares
- FR901464
- Pladienolide
- Herboxidiene
- Thailanstatin A
Propiedades
Fórmula molecular |
C28H45NO7 |
|---|---|
Peso molecular |
507.7 g/mol |
Nombre IUPAC |
(Z,4S)-N-[(2R,3R,5S,6S)-6-[(2E,4E)-5-[(3R,4R,5R)-4-hydroxy-7,7-dimethyl-1,6-dioxaspiro[2.5]octan-5-yl]-3-methylpenta-2,4-dienyl]-2,5-dimethyloxan-3-yl]-4-(methoxymethoxy)pent-2-enamide |
InChI |
InChI=1S/C28H45NO7/c1-18(9-12-24-26(31)28(16-34-28)15-27(5,6)36-24)8-11-23-19(2)14-22(21(4)35-23)29-25(30)13-10-20(3)33-17-32-7/h8-10,12-13,19-24,26,31H,11,14-17H2,1-7H3,(H,29,30)/b12-9+,13-10-,18-8+/t19-,20-,21+,22+,23-,24+,26+,28+/m0/s1 |
Clave InChI |
OGCGICPBGMPHIU-DNSRGATHSA-N |
SMILES isomérico |
C[C@H]1C[C@H]([C@H](O[C@H]1C/C=C(\C)/C=C/[C@@H]2[C@H]([C@@]3(CC(O2)(C)C)CO3)O)C)NC(=O)/C=C\[C@H](C)OCOC |
SMILES canónico |
CC1CC(C(OC1CC=C(C)C=CC2C(C3(CC(O2)(C)C)CO3)O)C)NC(=O)C=CC(C)OCOC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


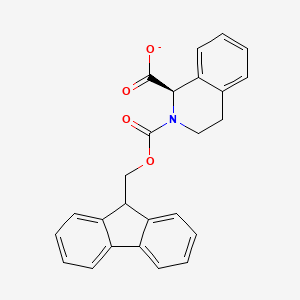


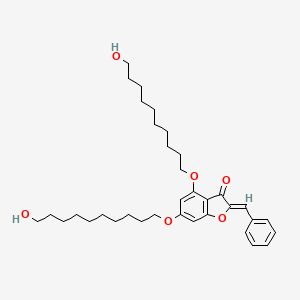
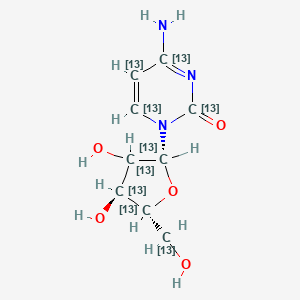
![3H-1,2,4-Triazino[5,6-b]indole-3-thione, 8-bromo-2,5-dihydro-5-methyl-](/img/structure/B15136151.png)
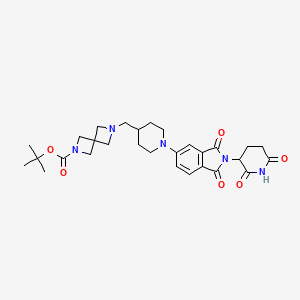
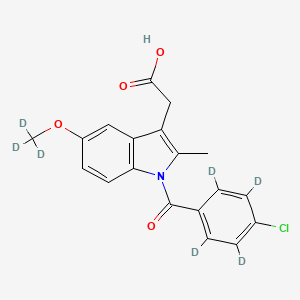

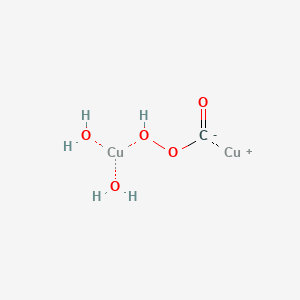
![2-amino-9-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-sulfanylidene-1,7-dihydropurin-6-one](/img/structure/B15136188.png)
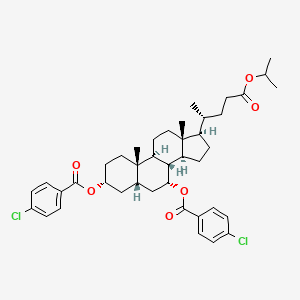
![N-[(2S)-4-[3-(2-aminocyclopropyl)phenoxy]-1-(benzylamino)-1-oxobutan-2-yl]benzamide](/img/structure/B15136190.png)
